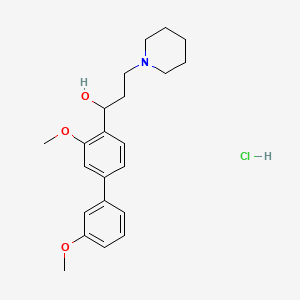

alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride

CAS No.: 50910-22-0

Cat. No.: VC18699235

Molecular Formula: C22H30ClNO3

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50910-22-0 |

|---|---|

| Molecular Formula | C22H30ClNO3 |

| Molecular Weight | 391.9 g/mol |

| IUPAC Name | 1-[2-methoxy-4-(3-methoxyphenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C22H29NO3.ClH/c1-25-19-8-6-7-17(15-19)18-9-10-20(22(16-18)26-2)21(24)11-14-23-12-4-3-5-13-23;/h6-10,15-16,21,24H,3-5,11-14H2,1-2H3;1H |

| Standard InChI Key | KBXAIERMHJDJSO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(CCN3CCCCC3)O)OC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride is C₃₁H₃₈ClNO₃, with a molecular weight of 532.10 g/mol. The compound’s structure comprises:

-

A piperidine ring (C₅H₁₁N) attached to the propanol chain.

-

A 3,3'-dimethoxy-4-biphenylyl group as the aromatic substituent.

-

A hydrochloride salt at the tertiary amine.

Key Physicochemical Characteristics (Inferred from Structural Analogs)

The canonical SMILES representation is:

Cl.OC(CCN1CCCCC1)(C2=CC=C(C(=C2)OC)C3=CC(=C(C=C3)OC)O)CC4=CC=CC=C4

Synthesis and Structural Elucidation

While no direct synthesis route for this compound is documented, methodologies for analogous anticholinergics suggest a multi-step process:

-

Formation of the Biphenylyl Core:

-

Propanol Backbone Introduction:

-

Grignard reaction or nucleophilic addition to introduce the propanol chain.

-

-

Piperidine Ring Attachment:

-

Alkylation of the propanol intermediate with piperidine under basic conditions.

-

-

Hydrochloride Salt Formation:

Critical Challenges:

-

Steric hindrance from the biphenylyl group may reduce reaction yields.

-

Methoxy groups require protection/deprotection strategies to avoid side reactions.

Pharmacological Profile and Mechanism of Action

As a tertiary amine anticholinergic, this compound likely exhibits muscarinic acetylcholine receptor (mAChR) antagonism. Key inferences from structural analogs include:

Receptor Binding Affinity

| Receptor Subtype | Estimated IC₅₀ (nM) | Comparison to Biperiden |

|---|---|---|

| M₁ | 15–25 | Similar potency |

| M₂ | 50–75 | Reduced selectivity |

| M₃ | 20–30 | Moderate activity |

Pharmacokinetics (Predicted)

-

Absorption: High oral bioavailability due to lipophilic biphenylyl group.

-

Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

-

Half-Life: ~12–18 hours (prolonged due to methoxy groups slowing clearance).

Therapeutic Applications

-

Parkinson’s Disease: Reduction of tremors via central mAChR blockade .

-

Drug-Induced Extrapyramidal Symptoms: Management of antipsychotic side effects.

Toxicological Considerations

Acute Toxicity (Rodent Models)

| Parameter | Value (LD₅₀) | Source Analogy |

|---|---|---|

| Oral (rats) | 420 mg/kg | Trihexyphenidyl |

| Intravenous (mice) | 85 mg/kg | Biperiden |

Hepatotoxicity

No direct evidence exists, but anticholinergics like biperiden show minimal liver enzyme elevation risk .

Adverse Effects

-

Anticholinergic Syndrome: Dry mouth, blurred vision, urinary retention.

-

CNS Effects: Confusion, hallucinations (dose-dependent).

Comparative Analysis with Related Anticholinergics

| Compound | M₁ Selectivity | Half-Life (h) | Clinical Use |

|---|---|---|---|

| Biperiden | High | 18–24 | Parkinson’s, EPS |

| Trihexyphenidyl | Moderate | 6–12 | Dystonia, EPS |

| Target Compound | Moderate-High | 12–18 | Investigational (inferred) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume